TAMRA-PEG4-Alkyne

Overview

Description

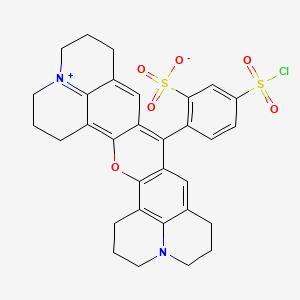

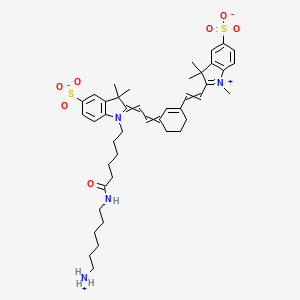

TAMRA-PEG4-Alkyne is a derivative of the dye TAMRA . It contains 4 PEG units and Alkyne groups . The Alkyne groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

This compound can be used to detect or label azide containing molecules or biomolecules by fluorescence spectroscopy following copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular formula of this compound is C36H41N3O8 . It has a molecular weight of 643.73 .Chemical Reactions Analysis

This compound contains Alkyne groups and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 643.73 and a molecular formula of C36H41N3O8 . It has an excitation/emission maximum of 553/575 nm .Scientific Research Applications

1. Fluorescence Resonance Energy Transfer (FRET) in Nucleic Acid Hybridization

- Research has explored the use of TAMRA, a fluorescent dye, in conjunction with other dyes like Cyanine 3 (Cy3), Cyanine 5 (Cy5), and modified thiazole orange (TO) in DNA oligonucleotides. TAMRA's interaction with these dyes and TO-chain species (modified with alkyl or polyethylene glycol side-chains) was studied for FRET applications and nucleic acid hybridization signaling (Algar, Massey, & Krull, 2006).

2. Biological Sensing Platforms

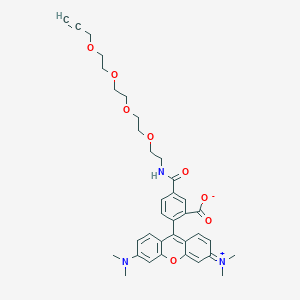

- "Clickable" nanowires made of conjugated polyfluorene polymers were functionalized with fluorescent 5-TAMRA-PEG3-azide. This functionalization was confirmed by confocal microscopy, demonstrating the potential of TAMRA-PEG conjugates in biological sensing platforms, especially in fluorescence resonance energy transfer (FRET) processes (Wasin et al., 2016).

3. Protein Labeling

- A triorthogonal reagent was developed for dual protein labeling, incorporating an alkyne and aldehyde group into proteins. This method allowed for the simultaneous incorporation of an azido-tetramethylrhodamine (TAMRA) fluorophore and an aminooxy-PEG moiety into proteins, demonstrating the versatility of TAMRA-PEG conjugates in protein engineering and biotherapeutics (Rashidian et al., 2013).

4. Development of Low-Fouling Materials

- Alkyne-functionalized PEG (PEG(Alk)) was used in the formation of hydrogen-bonded multilayers and capsules. These were employed in drug delivery and tissue engineering, demonstrating the potential of TAMRA-PEG conjugates in creating low-fouling, biocompatible materials (Leung et al., 2011).

5. Apoptosis Diagnosis

- TAMRA-labeled oligonucleotides were utilized in the study of caspase-3, a key enzyme in apoptosis. This involved creating complexes with nano graphene oxide conjugated with PEG, showcasing the role of TAMRA-PEG conjugates in apoptosis diagnosis and the study of neurodegenerative and inflammatory diseases (Kong et al., 2012).

6. Immobilization of Carbohydrates and Proteins

- Sequential Diels-Alder and azide-alkyne [3 + 2] cycloaddition reactions were used for the immobilization of carbohydrates and proteins onto solid surfaces, employing alkyne and poly(ethylene glycol) (PEG) linkers. This methodology highlights the utility of TAMRA-PEG in the stable immobilization of complex biomolecules (Sun et al., 2006).

7. Magnetic Resonance Imaging and Fluorescent Labeling

- Core@shell magnetic nanoparticles were functionalized with PEG2k and fluorescent TAMRA, enhancing their application in magnetic resonance imaging (MRI) and fluorescent labeling. This study demonstrates the multifunctional application of TAMRA-PEG conjugates in both imaging and therapeutic fields (Zhang et al., 2017).

Mechanism of Action

Safety and Hazards

TAMRA-PEG4-Alkyne is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Properties

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(31(22-25)36(41)42)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEIEHQRZQLUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

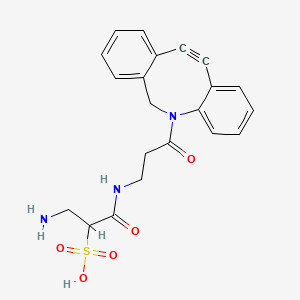

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

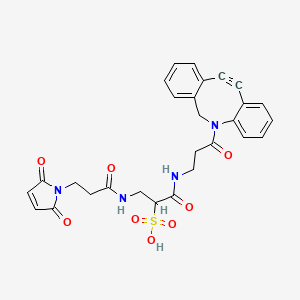

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)